1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp
Description
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril, also known as Aripiprazole Impurity, is a chemical compound used primarily in the field of neurology research. It is a derivative of aripiprazole, a well-known antipsychotic medication. This compound is often used as a reference standard in analytical studies to ensure the quality and safety of pharmaceutical products .
Properties
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLTOICFDOVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Pathway of Aripiprazole
Aripiprazole is synthesized via a three-step process involving tetrahydrofuran (THF), 7-hydroxyquinolinone, and 1-(2,3-dichlorophenyl)piperazine hydrochloride. The patented method (CN103787965A) optimizes yield and minimizes dimerization through selective intermediates:
-
Step 1 : THF reacts with p-toluenesulfonyl chloride (tosyl chloride) under zinc chloride catalysis to produce 4-chlorobutyl tosylate.
-
Step 2 : 4-chlorobutyl tosylate couples with 7-hydroxyquinolinone in ethanol or methanol with a base (e.g., potassium carbonate) to form 4-chlorobutoxyquinolinone.
-
Step 3 : The intermediate reacts with piperazine hydrochloride in aqueous alkali to yield aripiprazole.
Origin of Aripiprazole Impurity O
Impurity O arises from amino substitution at alternate positions during the final coupling step. Key factors include:
-
Piperazine reactivity : The piperazine ring’s secondary nitrogen may react with 4-chlorobutoxyquinolinone at non-target sites, leading to regioisomers.
-
Solvent polarity : Polar aprotic solvents like DMF increase nucleophilicity, raising the risk of unintended substitutions.
-
Base selection : Strong bases (e.g., NaOH) may deprotonate multiple sites on the piperazine, fostering side reactions.
Analytical Characterization of Impurity O
Physicochemical Properties
Chromatographic Identification
Stability studies of aripiprazole tablets (20–25°C/75% RH) use HPLC to monitor impurity O levels. Key chromatographic parameters include:
-
Retention time : 5.151 min (matches aripiprazole but requires orthogonal methods for differentiation).
-
Purity criteria : ≤0.1% in final drug product per ICH guidelines.
Strategies to Minimize Impurity O Formation
Optimization of Reaction Conditions
-
Temperature control : Maintaining reflux (70–100°C) in Step 3 reduces incomplete coupling.
-
Stoichiometry : A 1.2:1 molar ratio of piperazine hydrochloride to 4-chlorobutoxyquinolinone suppresses excess reagent side reactions.
-
Solvent selection : Water as a solvent with potassium carbonate minimizes unintended substitutions compared to DMF or acetone.
Purification Techniques
-
Recrystallization : Ethanol recrystallization reduces impurity O content to <0.05% in final aripiprazole.
-
Chromatography : Preparative HPLC isolates impurity O for analytical reference, with a retention factor (k) of 2.8.
Comparative Analysis of Impurity Profiles
Patent vs. Traditional Methods
The CN103787965A method reduces dimerization but requires stringent control to prevent amino substitution impurities. Earlier routes using 1,4-dibromobutane (US5006528) produced up to 5% dimer content, whereas modern approaches limit dimers to <0.1% but face challenges with regioisomers like impurity O.
Impact of Formulation Processes
Tablet formulation studies show no significant increase in impurity O during accelerated stability testing (40°C/75% RH for 2 months), confirming robustness in final dosage forms.
Industrial and Regulatory Considerations
Scaling Challenges
Chemical Reactions Analysis
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Therapeutic Applications
1. Treatment of Mental Health Disorders
Aripiprazole itself is widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while antagonizing the 5-HT2A receptor, which helps to stabilize mood and reduce psychotic symptoms. Clinical trials have demonstrated its efficacy and tolerability within specified dose ranges for various mental health conditions .
2. Cartilage Regeneration
Recent studies have explored the potential of aripiprazole in cartilage regeneration. Research indicates that aripiprazole may enhance the healing of damaged articular cartilage by promoting chondrogenesis. This was demonstrated through in vitro experiments using adipose-derived mesenchymal stem cells and chondrocytes, where aripiprazole treatment increased the expression of chondrogenic markers such as COL2A1 and SOX9. In vivo studies further validated these findings by showing improved cartilage restoration in rat models with induced defects .
Pharmacokinetic Insights
1. Drug Repositioning
The repositioning of aripiprazole for new therapeutic applications is an area of growing interest. By leveraging existing data on aripiprazole's pharmacodynamics and safety profile, researchers aim to repurpose it for conditions such as cartilage defects, potentially reducing the time and cost associated with developing new drugs from scratch .
2. Pharmacokinetic Simulations
Pharmacokinetic studies have been conducted to simulate therapeutic levels of aripiprazole in maintenance treatment scenarios. These simulations help optimize dosing regimens to ensure effective management of symptoms while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril involves its interaction with dopamine receptors in the brain. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also exhibiting antagonistic activity at serotonin 5-HT2A receptors. These interactions help modulate neurotransmitter activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril stands out due to its unique structure and specific receptor binding profile. Similar compounds include:
Aripiprazole: The parent compound, widely used as an antipsychotic medication.
Quetiapine: Another antipsychotic with a different receptor binding profile.
Risperidone: Known for its strong antagonistic activity at serotonin and dopamine receptors.
This compound’s distinct chemical structure and receptor interactions make it a valuable tool in both research and pharmaceutical applications.
Biological Activity
Aripiprazole, a novel atypical antipsychotic, is recognized for its unique pharmacological profile, which includes partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist properties at serotonin 5-HT2A receptors. The compound in focus, 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydro Carbostyril, is an impurity associated with aripiprazole that has garnered attention for its biological activity and potential therapeutic implications.
Pharmacological Profile
-
Receptor Affinity :
- Aripiprazole exhibits high affinity for several receptors:
- Mechanism of Action :
Case Studies and Research Findings
-
Oxidative Stress Response :
- A study indicated that treatment with aripiprazole leads to increased reactive oxygen species (ROS) production but also enhances antioxidant enzyme activity, suggesting a complex interaction where aripiprazole may confer resilience against oxidative stress .
- In vitro experiments showed that aripiprazole treatment maintained higher levels of anti-apoptotic gene expression compared to other antipsychotics like olanzapine, indicating a potential protective effect on neuronal cells under stress conditions .
-
Dopaminergic Activity :
- Research has demonstrated that aripiprazole can inhibit dopamine receptor-mediated behaviors in animal models, suggesting its efficacy in modulating dopaminergic signaling pathways without inducing hyperactivity or stereotypy typically associated with other dopaminergic agents .
- The compound's ability to act as a dopamine autoreceptor agonist further emphasizes its role in stabilizing dopaminergic neurotransmission, which is crucial in treating conditions like schizophrenia .
Comparative Biological Activity
| Activity Type | Aripiprazole | Other Antipsychotics (e.g., Olanzapine) |
|---|---|---|
| Dopamine D2 Agonism | Partial Agonist | Antagonist |
| Serotonin 5-HT1A Agonism | Partial Agonist | Antagonist |
| Serotonin 5-HT2A Action | Antagonist | Antagonist |
| Oxidative Stress Response | Increased antioxidant activity | Variable effects |
| Neuroprotective Effects | Higher anti-apoptotic gene expression | Lower responsiveness |
Q & A
Q. Key identifiers :
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₂₃H₂₇Cl₂N₃O₃ | |
| CAS Number | 573691-09-5 | |
| Molecular Weight | 464.38 g/mol |
Advanced: What methodologies optimize chromatographic separation of Aripiprazole and its impurities?
Answer:
A QSRR-ANN (Quantitative Structure–Retention Relationship–Artificial Neural Network) model is employed to optimize RP-HPLC conditions:
Q. Optimal Conditions :
| Parameter | Value |
|---|---|
| Initial Methanol | 54% |
| Final Methanol | 79% |
| Flow Rate | 460 μL/min |
| Column | Phenyl-hexyl |
This method minimizes secondary equilibria and enhances column longevity compared to ion-pair chromatography .
Basic: What structural features differentiate Aripiprazole Impurity F from the parent drug?
Answer:
Aripiprazole Impurity F lacks the 4-(2,3-dichlorophenyl)piperazine side chain and contains a 7-hydroxy group on the quinolin-2-one core, unlike the parent compound’s 7-butoxy substitution .
Q. Structural Comparison :
| Feature | Aripiprazole | Impurity F |
|---|---|---|
| Substituent at C7 | Butoxy group | Hydroxyl group |
| Piperazine moiety | 2,3-Dichlorophenyl | Absent |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₂₇Cl₂N₃O₃ |
Advanced: How are synthetic pathways designed for Aripiprazole Impurity F?
Answer:
Impurity F is synthesized via:
Q. Reaction Conditions :
| Step | Conditions |
|---|---|
| Hydrolysis | HCl (1M), 80°C, 6 hrs |
| Crystallization | Methanol:H₂O (7:3 v/v) |
Basic: What are the pharmacopeial standards for Aripiprazole impurity profiling?
Answer:
The European Pharmacopoeia (EP) and USP mandate:
Q. Regulatory Limits :
| Pharmacopeia | Impurity Limit |
|---|---|
| EP | ≤0.15% |
| USP | ≤0.10% |
Advanced: How does Aripiprazole Impurity F impact pharmacological activity?
Answer:
Functional assays assess its effect on D₂ receptor binding:
- In vitro studies : Impurity F shows weak partial agonism (EC₅₀ >10 μM) compared to aripiprazole (EC₅₀ ~1.4 nM) .
- Mechanistic insight : The 7-hydroxy group reduces affinity for dopamine receptors, suggesting minimal contribution to therapeutic or adverse effects .
Basic: What stability-indicating methods are used for Aripiprazole Impurity F?
Answer:
Forced degradation studies under:
Q. Degradation Profile :
| Condition | Major Degradant |
|---|---|
| Acidic (HCl, 1M) | 7-Hydroxyquinoline |
| Oxidative (H₂O₂) | Quinoline-2,7-dione |
Advanced: How are computational models applied to predict impurity behavior?
Answer:
Molecular dynamics (MD) simulations predict logD/logP values to optimize chromatographic retention:
- LogP of Impurity F : 3.2 (vs. 4.8 for aripiprazole) explains earlier elution in RP-HPLC .
- ANN models : Predict retention times with RMSE <0.023, enabling method robustness .
Basic: What spectroscopic data confirm the structure of Aripiprazole Impurity F?
Answer:
- ¹H NMR : δ 7.25 (d, J=8.5 Hz, H-8), δ 6.75 (s, H-5) for the quinoline core .
- IR : Broad peak at 3200 cm⁻¹ (OH stretch) .
Advanced: What strategies mitigate co-elution of Aripiprazole impurities?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
